molecular formula C16H16Cl2N4O3S B4182883 2,2-dichloro-1-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopropanecarboxamide

2,2-dichloro-1-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopropanecarboxamide

Cat. No.: B4182883
M. Wt: 415.3 g/mol
InChI Key: SYRKPNLDLLZCAD-UHFFFAOYSA-N
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Description

2,2-dichloro-1-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopropanecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropane ring, which is known for its high strain and reactivity, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-1-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopropanecarboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the dichloro and methyl groups. One common method involves the reaction of a suitable cyclopropane precursor with chlorinating agents under controlled conditions to introduce the dichloro groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-1-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to remove the dichloro groups or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonyl and pyrimidinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dechlorinated derivatives. Substitution reactions often result in the formation of new compounds with modified functional groups.

Scientific Research Applications

2,2-dichloro-1-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopropanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-dichloro-1-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring is highly reactive, allowing it to form covalent bonds with target molecules. This reactivity can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dichloro-1-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopropanecarboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl and pyrimidinyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

2,2-dichloro-1-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O3S/c1-10-7-8-19-14(20-10)22-26(24,25)12-5-3-11(4-6-12)21-13(23)15(2)9-16(15,17)18/h3-8H,9H2,1-2H3,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRKPNLDLLZCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3(CC3(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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